molecular formula C18H23N5O2 B2819685 1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea CAS No. 1203186-37-1

1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea

Cat. No.: B2819685
CAS No.: 1203186-37-1
M. Wt: 341.415
InChI Key: PUGNAQGDCHKBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
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Scientific Research Applications

Urea Recognition

  • 2,6-Bis(2-benzimidazolyl)pyridine as a Neutral Receptor: This receptor forms stable complexes with urea, used in chemical and biological recognition. The design of these receptors, including their binding affinity, is important for understanding and manipulating interactions in biological systems (Chetia & Iyer, 2006).

Role in Biological Processes

  • Pyrimidine Derivatives in Biological Processes: Pyrimidine derivatives, such as the one , play a crucial role in numerous biological processes, including being a part of nucleic acids, vitamins, coenzymes, and uric acid. They are also found in several biologically active natural products and show significant therapeutic potential (Shilpa et al., 2012).

Synthesis and Antimicrobial Activity

  • Synthesis of Pyrimidines and Antifungal Activity: Research on synthesizing various pyrimidine derivatives and testing their antimicrobial activities. This includes exploring different synthetic methods and analyzing the structural properties of these compounds (Hussein et al., 2012).
  • Novel Heterocyclic Compounds with Sulfonamido Moiety: Developing new heterocyclic compounds containing a sulfonamido moiety, which are useful as antibacterial agents. This includes the reaction of various precursor compounds to produce derivatives with potential antibacterial properties (Azab et al., 2013).

Pharmaceutical and Medicinal Chemistry

  • Antitumor Activity of Pyrrolo[2,3-d]pyrimidines: A study on designing and synthesizing a series of pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. These compounds showed significant antiproliferative potencies against various tumor cell lines (Liu et al., 2015).

Catalysis and Chemical Reactions

  • Heteroaryl Ethers by Oxidative Palladium Catalysis: The synthesis of heteroaryl ethers using oxidative palladium-catalyzed cross-coupling of pyrimidines, a process relevant to medicinal chemistry and drug development (Bardhan et al., 2009).

Nonlinear Optical Properties

  • Structural and Optical Exploration of Thiopyrimidine Derivatives: Studying the structural parameters and electronic properties of thiopyrimidine derivatives, which are significant in medicine and nonlinear optics (NLO) fields. This includes examining their molecular electronic potential and photophysical properties (Hussain et al., 2020).

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-14-6-2-3-7-15(14)22-18(24)19-8-11-25-17-12-16(20-13-21-17)23-9-4-5-10-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGNAQGDCHKBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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